1-(3-Cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylic acid
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Description
This compound, also known as 1-(3-Cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylic acid, is a chemical compound with the molecular formula C17H17N3O3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13 (14)15 (12)19-7-5-11 (6-8-19)16 (20)21/h1-4,10-11H,5-8H2, (H,20,21) . This indicates the presence of a piperidine ring, a quinoline ring, a carboxylic acid group, a cyano group, and a methoxy group in the molecule.Scientific Research Applications
Drug Designing
Piperidines, which are part of the compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Various Derivatives
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Antimicrobial Activity
The compound has been studied for its antimicrobial activity . The complex under study was examined for antimicrobial activity .
Computational Study
The compound has been used in computational studies to predict and visualize ionic interactions, which explained the complex’s stability .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are required for accurate results .
properties
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-2-3-15-14(8-13)16(12(9-18)10-19-15)20-6-4-11(5-7-20)17(21)22/h2-3,8,10-11H,4-7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSPIVBJVBDUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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